Acetic acid arachidonyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFFTAYULCRTQ-ZKWNWVNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Subcellular Distribution and Dynamic Localization of Acetic Acid Arachidonyl Ester and Lipid Esters
Membrane Integration and Lateral Dynamics of Esterified Lipids
Esterified lipids, including phospholipids (B1166683) containing arachidonic acid, are integral components of cellular membranes and significantly influence their physical properties and organization. wikipedia.org The presence of arachidonic acid, with its four cis double bonds, imparts flexibility and fluidity to the membrane, which is crucial for the proper function of cells, especially in the nervous system and skeletal muscle. nih.gov
Influence on Membrane Organization and Domain Formation
The composition of lipids within a membrane is not uniform; instead, specific lipids can segregate to form specialized microdomains, often called lipid rafts. acs.orgbritannica.com These domains are typically enriched in cholesterol and sphingolipids and serve as platforms for concentrating proteins involved in cellular signaling. acs.orgnih.gov
Quantitative mass spectrometric analysis has revealed that non-detergent-resistant lipid rafts are surprisingly enriched in plasmenylethanolamines that contain arachidonic acid. acs.orgnih.gov This finding indicates that despite its unsaturation, which is typically associated with more disordered membrane regions, arachidonic acid is a key component of these organized domains. The presence of arachidonic acid in lipid rafts can influence the signaling pathways that are localized to these domains. acs.org For instance, high levels of free arachidonic acid in the tumor microenvironment have been shown to perturb lipid raft structures in macrophages, thereby impairing JAK-STAT signaling. nih.gov
The integration of polyunsaturated fatty acids like arachidonic acid into membrane phospholipids alters the biophysical properties of the membrane. lipotype.com Phospholipids containing highly flexible and fluid fatty acids can facilitate processes like membrane fusion and division. lipotype.com
Role in Regulating Membrane Curvature and Vesicular Trafficking
The generation of membrane curvature is a critical step in the formation of transport vesicles and tubules, which mediate the trafficking of molecules between different cellular compartments. nih.gov The shape of lipid molecules plays a significant role in this process. The accumulation of wedge-shaped lipids, such as lysophospholipids, can induce positive membrane curvature, which is necessary for the budding of nascent lipid droplets from the endoplasmic reticulum (ER). mdpi.com Conversely, lipids that promote negative curvature, like phosphatidic acid, are important for the final scission and release of the vesicle or droplet. mdpi.com
While the direct role of acetic acid arachidonyl ester in membrane curvature is not defined, the metabolism of arachidonic acid-containing phospholipids is crucial. The release of arachidonic acid by phospholipase A2 (cPLA2α) generates lysophospholipids, which are key regulators in the initial stages of lipid droplet formation by promoting the necessary positive membrane curvature for budding from the ER. mdpi.com Furthermore, proteins with specific domains, such as BAR domains or ALPS motifs, can sense or induce membrane curvature and are essential for shaping transport intermediates. nih.gov The lipid composition of the membrane, including the presence of unsaturated fatty acyl chains, influences the ability of these proteins to bind and function. lipotype.comnih.gov
Intracellular Trafficking and Compartmentalization of Lipid Esters
The movement of lipids between organelles is essential for maintaining cellular homeostasis and occurs through both vesicular and non-vesicular pathways. nih.govahajournals.org The primary site of synthesis for most lipids is the endoplasmic reticulum (ER). nih.gov From the ER, these lipids, including neutral lipid esters, must be distributed to other organelles.
Biogenesis and Functional Roles of Lipid Droplets as Ester Reservoirs
Lipid droplets (LDs) are ubiquitous organelles specialized in storing neutral lipids, such as triacylglycerols and sterol esters. nih.govuq.edu.au They function to buffer cells against the toxic effects of excess free fatty acids and serve as a reservoir of lipids for energy production and membrane synthesis. researchgate.netresearchgate.net
The biogenesis of LDs begins in the ER, where enzymes catalyze the synthesis of neutral lipids. portlandpress.com These newly synthesized, non-polar lipids accumulate between the two leaflets of the ER bilayer, forming a lens-like structure. nih.govportlandpress.com As the lens grows, it buds off from the ER membrane into the cytoplasm, enclosed by a unique phospholipid monolayer derived from the ER. uq.edu.auportlandpress.com
Key Functions of Lipid Droplets:
Energy Storage: LDs are the primary sites for storing energy-rich neutral lipids. nih.govnih.gov
Lipotoxicity Prevention: By sequestering excess fatty acids into neutral esters, LDs protect cells from their potentially damaging effects. researchgate.net
Metabolic Hub: LDs house proteins involved in lipid metabolism and are dynamic hubs for lipid synthesis, storage, and breakdown. nih.gov
Stress Response: LDs are involved in cellular stress responses, including oxidative and ER stress, and can sequester toxic lipophilic molecules. biologists.com
The table below summarizes key proteins involved in the biogenesis of lipid droplets.
| Protein Family | Function in LD Biogenesis | Reference(s) |
| Acyltransferases (DGAT, ACAT) | Catalyze the final steps of triacylglycerol and sterol ester synthesis in the ER, providing the core neutral lipids for LDs. | uci.edu |
| Seipin | A transmembrane ER protein crucial for the proper formation and budding of nascent LDs. Its absence leads to aberrant LD morphology. | portlandpress.com |
| FIT2 (Fat storage-inducing transmembrane protein 2) | Helps facilitate the emergence of the nascent LD from the ER into the cytoplasm. | portlandpress.com |
| Perilipins (PLINs) | A family of LD coat proteins that regulate LD size and control access of lipases to the neutral lipid core, thereby regulating lipolysis. | uci.edu |
| cPLA2α (Cytosolic phospholipase A2α) | Generates lysophospholipids that create positive membrane curvature, facilitating the budding of the LD from the ER membrane. | mdpi.com |
Biological Functions and Molecular Mechanisms of Acetic Acid Arachidonyl Ester Action
Role in Cellular Signaling Pathways
Arachidonic acid, released from its esterified forms, is a pivotal player in cellular signaling. It can act as a second messenger itself or be metabolized into a vast family of potent signaling molecules called eicosanoids.
The release of arachidonic acid from phospholipids (B1166683) is a key event that initiates signal transduction cascades. nih.govacnp.org This release is often triggered by the activation of neurotransmitter or hormone receptors on the cell surface. acnp.org Once freed, arachidonic acid and its derivatives can modulate several critical signaling pathways:
Protein Kinase C (PKC) Activation: Arachidonic acid can directly activate certain isoforms of Protein Kinase C, a family of enzymes crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
MAPK/ERK and PI3K/Akt Pathways: Studies in bovine granulosa cells have shown that arachidonic acid can activate both the ERK1/2 and Akt signaling pathways, which are central to cell survival and gene expression. mdpi.com
Calcium Signaling: Arachidonic acid can influence intracellular calcium (Ca2+) levels. mdpi.comnih.gov It can promote the influx of extracellular Ca2+ and its release from intracellular stores, a fundamental mechanism in cellular activation and response. mdpi.comnih.gov In rat vomeronasal neurons, for instance, arachidonic acid-induced Ca2+ signals are dependent on extracellular calcium. nih.gov
The following table summarizes key signaling pathways modulated by arachidonic acid, the precursor of acetic acid arachidonyl ester.
| Signaling Pathway | Modulating Molecule | Key Functions |
| Protein Kinase C (PKC) | Arachidonic Acid | Cellular proliferation, differentiation, apoptosis |
| MAPK/ERK | Arachidonic Acid | Cell survival, gene expression |
| PI3K/Akt | Arachidonic Acid | Cell survival, gene expression |
| Calcium (Ca2+) Signaling | Arachidonic Acid | Cellular activation, neurotransmission |
Cell membranes are not homogenous; they contain specialized, lipid-rich microdomains often referred to as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for organizing and facilitating cellular signaling.
Arachidonic acid's role in these microdomains is significant. Its incorporation into membrane phospholipids influences the fluidity and properties of these domains, which in turn can affect the function of resident proteins. nih.gov In mast cells, for example, key signaling proteins and receptors, along with ordered-lipid nanodomains, are pre-organized in microvilli. nih.gov Upon activation, these components merge, initiating transmembrane signaling. nih.gov Perturbation of these ordered-lipid nanodomains affects the localization of signaling proteins and the subsequent cellular response. nih.gov This spatial organization within lipid-rich microdomains ensures the efficiency and specificity of signal transduction. nih.gov
Involvement in Cellular Homeostasis and Metabolic Regulation
Through its conversion to various bioactive metabolites, arachidonic acid plays a crucial role in maintaining cellular balance and regulating metabolic processes.
Arachidonic acid is a fundamental component of cell membranes and is involved in the complex regulation of lipid metabolism. nih.govnih.gov It is a key player in the Lands cycle, a continuous process of deacylation and reacylation of phospholipids that maintains the low concentration of free arachidonic acid in resting cells. nih.govmdpi.com
Recent studies have highlighted a close correlation between plasma levels of free arachidonic acid and concentrations of total cholesterol, LDL-C, and ApoB. nih.gov Animal studies have further suggested that dietary arachidonic acid can lead to an increase in plasma total cholesterol levels, indicating a potential role in cholesterol metabolism. nih.gov In lung cancer cells, arachidonic acid treatment has been shown to inhibit the formation of lipid droplets and decrease cellular lipid content. citeab.com
Arachidonic acid and its metabolites are deeply intertwined with energy metabolism. The metabolic pathways that produce eicosanoids—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—are critical regulators of various physiological and pathological processes. nih.govnih.govnih.gov
The metabolism of arachidonic acid is linked to carcinogenesis, and inhibitors of its metabolic enzymes have been shown to induce apoptosis in cancer cells. researchgate.net This suggests a link between the regulation of arachidonic acid levels and the control of cell growth and energy utilization in neoplastic cells. researchgate.net Furthermore, changes in signaling pathways like the PPAR pathway, which is influenced by arachidonic acid metabolites, can lead to disorders in hepatic lipid metabolism. mdpi.com
Mechanistic Insights into Lipid-Mediated Biological Activities
The biological activities of arachidonic acid are mediated by a complex network of interactions. Once released from its esterified form, free arachidonic acid can exert its effects through several mechanisms:
Direct Action: The free fatty acid itself can directly modulate the function of intracellular proteins, such as ion channels and protein kinases. escholarship.org
Eicosanoid Production: The primary mechanism of action is through its conversion into eicosanoids (prostaglandins, leukotrienes, thromboxanes, etc.). nih.govnih.gov These lipid mediators then bind to specific G protein-coupled receptors on the surface of target cells, initiating a wide range of cellular responses, from inflammation to smooth muscle contraction. acnp.orgnih.gov
Endocannabinoid System: Arachidonic acid is a precursor for the synthesis of endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov These molecules act on cannabinoid receptors and are crucial for regulating neurotransmission and other physiological processes. nih.govnih.gov
The following table details some of the key enzymes involved in the metabolism of arachidonic acid and their products.
| Enzyme Family | Key Enzymes | Primary Products |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (B1171923), Thromboxanes |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs |
| Cytochrome P450 (CYP) | Various CYP enzymes | Epoxyeicosatrienoic acids (EETs), HETEs |
This intricate network of pathways underscores the central role of arachidonic acid as a precursor to a multitude of lipid mediators that govern a vast array of biological functions.
Exploration of Enzymatic Activity-Independent Lipid Functions
While arachidonic acid is most famously a precursor for a vast array of enzymatic products like prostaglandins and leukotrienes, the molecule itself possesses significant biological activity independent of these metabolic pathways. researchgate.net These functions are crucial for various cellular processes and are predicated on the unique physicochemical properties of this polyunsaturated fatty acid.
One of the most fundamental non-enzymatic roles of arachidonic acid is its contribution to the structural integrity and fluidity of cellular membranes. Its four cis double bonds create a kinked structure that increases the flexibility and fluidity of the phospholipid bilayer. researchgate.net This is essential for the proper function of membrane-embedded proteins, including receptors, channels, and enzymes.
Beyond its structural role, arachidonic acid acts as a lipid second messenger in intracellular signaling cascades. researchgate.net Its release from membrane phospholipids, primarily by the action of phospholipase A2, can be triggered by various stimuli. mdpi.com The transient increase in free intracellular arachidonic acid can then directly modulate the activity of several proteins, including certain isoforms of protein kinase C (PKC) and syntaxin. This direct interaction with signaling proteins allows for rapid cellular responses without the need for downstream enzymatic conversion.
Furthermore, arachidonic acid can influence cellular processes through non-enzymatic, oxygen-dependent mechanisms that contribute to oxidative stress. researchgate.net Its high degree of unsaturation makes it susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid peroxides and other byproducts. These molecules can, in turn, alter cell function and contribute to pathophysiological states.
Influence on Gene Expression and Transcriptional Regulatory Networks
Arachidonic acid and its metabolites have a profound impact on the expression of a wide range of genes, thereby influencing cellular differentiation, proliferation, apoptosis, and inflammation. This regulation occurs at the transcriptional level, affecting the activity of various transcription factors and altering the landscape of gene expression within the cell.
Research has demonstrated that arachidonic acid can induce the transcription of specific genes. For instance, in vascular endothelial cells, arachidonic acid stimulates the production of the potent vasoconstrictor endothelin-1 (B181129) by directly increasing the transcription of the ET-1 gene. nih.gov This effect is not shared by saturated fatty acids, highlighting the specific role of the polyunsaturated structure of arachidonic acid. nih.gov
In the context of cancer biology, the accumulation of unesterified arachidonic acid has been shown to alter the expression of genes critical for cell survival and apoptosis in colon cancer cells. nih.gov It can downregulate genes associated with apoptotic resistance while upregulating genes that encode for activator protein-1 (AP-1) transcription factors, which are known to play a role in inducing apoptosis. nih.gov Specifically, the levels of c-Jun, a major component of AP-1, are markedly elevated in response to increased intracellular arachidonic acid. nih.gov
Moreover, arachidonic acid is involved in regulating metabolic genes. It can activate the expression of Glucose Transporter Type 4 (GLUT4), a key protein in glucose uptake, through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma 2 (PPAR-γ2). mdpi.com This suggests a role for arachidonic acid in modulating glucose metabolism in an insulin-independent manner. mdpi.com
The influence of arachidonic acid extends to the regulation of lipid metabolism itself. In human monocytes, it can affect the expression of genes involved in de novo fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD). researchgate.net
The table below summarizes key research findings on the influence of arachidonic acid on gene expression.
| Cell Type | Affected Gene/Protein | Effect of Arachidonic Acid | Associated Transcription Factor/Regulator | Reference |
| Bovine Aortic Endothelial Cells | Endothelin-1 (ET-1) | Increased gene transcription and protein release | Not specified | nih.gov |
| Human HL-60 Promyelocytic Leukemia Cells | Tumor Necrosis Factor (TNF) | Induction of TNF gene expression (via metabolites) | Protein Kinase C (PKC) | nih.gov |
| HCT-116 Colon Cancer Cells | c-Jun | Markedly elevated mRNA and protein levels | Activator Protein-1 (AP-1) | nih.gov |
| HCT-116 Colon Cancer Cells | Survival/Anti-apoptotic genes | Downregulation | Not specified | nih.gov |
| HepG2 Cells | Glucose Transporter Type 4 (GLUT4) | Increased mRNA expression | Peroxisome Proliferator-Activated Receptor gamma 2 (PPAR-γ2) | mdpi.com |
| Human Monocytes | Genes for de novo fatty acid synthesis (ACC, FASN, SCD) | Altered expression | Not specified | researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for Acetic Acid Arachidonyl Ester Research
Mass Spectrometry-Based Lipidomics for Ester Profiling and Identification
Mass spectrometry (MS) is a cornerstone of lipidomics, offering powerful tools for the comprehensive analysis of lipids like acetic acid arachidonyl ester. aocs.org Various MS-based approaches are employed to profile and identify this and other lipid esters.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of a wide array of lipids, including arachidonic acid and its derivatives. uzh.chchapman.edu This technique couples the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. For instance, a developed LC-MS/MS method allows for the simultaneous measurement of arachidonic acid and other bioactive lipids in human plasma. uzh.ch In such methods, analytes are often first extracted from the biological matrix using techniques like protein precipitation followed by solid-phase extraction. uzh.ch
Chromatographic separation is typically achieved using columns like a C18 reversed-phase column. uzh.ch The separated compounds are then introduced into the mass spectrometer, which is often a triple quadrupole instrument, for detection and quantification. uzh.ch The use of multiple reaction monitoring (MRM) enhances the specificity of detection by monitoring specific precursor-to-product ion transitions for each analyte. uzh.ch High-resolution mass spectrometry (HRMS) further aids in the confident identification of lipids by providing highly accurate mass measurements, which helps to distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.gov
Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of arachidonic acid and related compounds.
| Parameter | Description | Example from Literature |
|---|---|---|
| Chromatography Column | The stationary phase used to separate the analytes. | Reprosil-PUR C18 column (3 µm particle size; 2x50 mm) uzh.ch |
| Mobile Phase | The solvent system that carries the analytes through the column. | Gradient of methanol (B129727) with 2 mM ammonium (B1175870) acetate (B1210297) and water with 2 mM ammonium acetate and 0.1% formic acid. uzh.ch |
| Ionization Technique | The method used to generate ions from the analytes. | Electron Spray Ionization (ESI) uzh.ch |
| Mass Spectrometer | The instrument that measures the mass-to-charge ratio of the ions. | Triple quadrupole MS uzh.ch |
| Detection Mode | The specific mode of operation for the mass spectrometer to enhance sensitivity and specificity. | Multiple Reaction Monitoring (MRM) uzh.ch |
Shotgun lipidomics is a high-throughput approach that analyzes the entire lipid content of a sample directly from an organic extract without prior chromatographic separation. aocs.orgnih.gov This method relies on the distinct chemical and physical properties of different lipid classes to enable their direct detection and quantification by mass spectrometry. aocs.org A key advantage of shotgun lipidomics is its speed, allowing for the rapid profiling of the lipidome. aocs.orgcromlab-instruments.es
This technique often employs tandem mass spectrometry, using precursor ion scanning or neutral loss scanning to identify and quantify specific lipid classes. nih.gov For example, certain lipid classes will produce characteristic fragment ions upon collision-induced dissociation, and by scanning for these specific fragments, one can selectively detect all lipids of that class within the sample. aocs.org High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, are particularly powerful for shotgun lipidomics as they can distinguish between isobaric lipid species, streamlining the analysis of total lipid extracts. nih.govmpi-cbg.de
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including lipids like this compound, directly in tissue sections. This method provides crucial information on the localization of specific lipids within their biological context, which can be vital for understanding their physiological roles.
While direct IMS data for this compound is not prevalent, the technique is widely used to map the distribution of various lipids. For instance, IMS can create 2D and 3D metabolic maps of plant tissues, showing the location of different metabolites. youtube.com This is achieved by systematically acquiring mass spectra across a tissue section and then generating an image based on the intensity of the signal for a particular mass-to-charge ratio at each point. This allows researchers to observe the metabolic translocation and spatial responses of lipids to various stimuli. youtube.com
Chromatographic Separation Techniques for Lipid Ester Analysis
Chromatography is an essential tool for the separation of complex lipid mixtures, enabling the isolation and subsequent analysis of individual lipid species such as this compound. journalagent.com Various chromatographic techniques are employed, each offering different selectivities for lipid separation.
Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique for separating lipids based on their hydrophobicity. mdpi.com In RPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov Less polar lipids, which have a stronger interaction with the stationary phase, are retained longer on the column. Mobile phases often consist of mixtures of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. nih.govlcms.cz
Normal-Phase Liquid Chromatography (NPLC) separates lipids based on the polarity of their head groups. nih.govnsf.gov It utilizes a polar stationary phase and a nonpolar mobile phase. nih.gov This technique is effective for separating different classes of lipids. For example, a mobile phase of hexane, isopropanol, and acetic acid can be used to separate free fatty acids and cholesterol. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly useful for separating highly polar and hydrophilic compounds. nih.gov It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. acs.orgthermofisher.com A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the mobile phase, leading to the retention of polar compounds. thermofisher.com
The following table summarizes the key characteristics of these liquid chromatography techniques for lipid analysis.
| Chromatography Technique | Stationary Phase Polarity | Mobile Phase Polarity | Separation Principle | Typical Analytes |
|---|---|---|---|---|
| Reversed-Phase (RPLC) | Nonpolar (e.g., C18) | Polar (e.g., Acetonitrile/Water) nih.gov | Hydrophobicity (less polar compounds retained longer) | Separation of lipids with different fatty acid chain lengths and degrees of unsaturation. |
| Normal-Phase (NPLC) | Polar (e.g., Silica) | Nonpolar (e.g., Hexane/Isopropanol) nih.gov | Polarity of head groups (more polar compounds retained longer) | Separation of different lipid classes (e.g., phospholipids (B1166683), neutral lipids). nih.gov |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Zwitterionic) nih.gov | High organic content with a small aqueous component acs.orgthermofisher.com | Partitioning into a water-enriched layer on the stationary phase (polar compounds retained longer) thermofisher.com | Separation of highly polar and hydrophilic lipids. nih.gov |
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. ntnu.nouib.no For the analysis of fatty acids like arachidonic acid, they are typically derivatized to more volatile forms, most commonly as fatty acid methyl esters (FAMEs). ntnu.nonih.govunibuc.ro This derivatization process is crucial as it reduces the polarity of the fatty acids, allowing them to be analyzed by GC. nih.gov
In a typical GC-MS analysis, the FAMEs are injected into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. ntnu.nouib.no The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for its identification. nih.gov This technique allows for both the qualitative and quantitative analysis of the fatty acid profile of a sample. ntnu.nounibuc.ro
Spectroscopic and Biophysical Approaches for Structural Elucidation and Interaction Studies
The precise characterization of this compound, both in isolation and within biological contexts, relies on a suite of powerful spectroscopic and biophysical techniques. These methods provide detailed information on its molecular structure, conformation, and its dynamic interactions with membrane systems, which are crucial for understanding its physiological roles.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. aocs.org Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) nuclei can be achieved, confirming the molecule's identity and stereochemistry. hyphadiscovery.comethernet.edu.et
1D NMR spectra provide initial, fundamental information. The ¹H NMR spectrum reveals characteristic signals for the different protons in the molecule. For instance, the methyl protons of the acetate group typically appear as a singlet in the upfield region (around 2.0 ppm), while the methylene (B1212753) protons of the arachidonyl chain adjacent to the ester oxygen are shifted downfield (approximately 4.1 ppm) due to the oxygen's deshielding effect. rsc.orgorgchemboulder.com The numerous olefinic protons of the four double bonds in the arachidonyl moiety present a complex multiplet pattern in the range of 5.3-5.4 ppm. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon of the ester and the various sp²-hybridized carbons of the double bonds. aocs.orgnih.gov
2D NMR techniques are employed to assemble the complete molecular structure by establishing connectivity between atoms. hyphadiscovery.comosti.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the carbon-carbon bonds throughout the entire length of the arachidonyl chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly crucial for confirming the ester linkage by showing a correlation between the methylene protons of the arachidonyl group and the carbonyl carbon of the acetate group, and vice-versa.
Together, these NMR methods provide a comprehensive "fingerprint" of this compound, ensuring its correct identification in synthetic preparations or complex biological extracts. hyphadiscovery.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift (δ) ranges for key nuclei in this compound based on standard values for esters and fatty acids. Actual values may vary depending on the solvent and experimental conditions.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |
| Acetate Methyl | ¹H | ~2.0 | Singlet | Correlates with Acetate Carbonyl (C=O) |
| Acetate Carbonyl | ¹³C | ~170 | - | Correlates with Acetate Methyl (¹H) and Arachidonyl C1' (¹H) |
| Arachidonyl C1' (Methylene) | ¹H | ~4.1 | Triplet | Correlates with Acetate Carbonyl (C=O) and Arachidonyl C2' |
| Arachidonyl Olefinic | ¹H | ~5.3-5.4 | Multiplet | Correlates with various olefinic and allylic carbons |
| Arachidonyl Olefinic | ¹³C | ~127-132 | - | Correlates with olefinic and allylic protons |
| Arachidonyl Terminal Methyl | ¹H | ~0.9 | Triplet | Correlates with adjacent methylene carbons |
To understand how this compound behaves within a cellular context, researchers utilize model membrane systems, most commonly liposomes. researchgate.netnih.gov Liposomes are microscopic vesicles composed of a phospholipid bilayer enclosing an aqueous core, effectively mimicking a simplified cell membrane. researchgate.net By incorporating this compound into these models, its biophysical effects on membrane structure and function can be systematically studied. nih.govrsc.org
Several techniques are used to probe these interactions:
Differential Scanning Calorimetry (DSC): This method measures the heat changes associated with the phase transition of the lipid bilayer (from a gel-like to a fluid-like state). The introduction of this compound can alter the temperature and cooperativity of this transition, providing insight into how it integrates into the bilayer and affects lipid packing. unich.it
Fluorescence Spectroscopy: Fluorescent probes sensitive to the membrane's local environment can be incorporated into the liposome (B1194612). Changes in the fluorescence emission of these probes upon addition of this compound can report on modifications in membrane fluidity, polarity, and hydration. unich.it
Fluorescence Leakage Assays: A fluorescent dye can be encapsulated within the liposomes. The ability of this compound to disrupt the membrane's integrity and increase its permeability can be quantified by measuring the rate at which the dye leaks out into the surrounding solution. unich.it
Dynamic Light Scattering (DLS): This technique is used to measure the size distribution of the liposome population. It can reveal if the incorporation of the ester causes changes in vesicle size, such as swelling or aggregation. unich.it
These studies help elucidate whether this compound partitions into the hydrophobic core of the membrane or resides closer to the polar headgroup region, and how its presence might alter the membrane's physical properties, potentially influencing the function of embedded proteins. nih.govelte.hu
Chemical Biology Tools for Lipid Detection and Manipulation in Live Systems
Moving beyond in vitro analysis, a range of sophisticated chemical biology tools enables the study of this compound and its related metabolic pathways directly within living cells and organisms. These approaches offer unparalleled spatiotemporal resolution, revealing the dynamic nature of lipid signaling and metabolism.
Visualizing the precise location and concentration dynamics of lipids like this compound in live cells is a significant challenge. One powerful approach involves the use of fluorescent probes and genetically encoded biosensors. researchgate.netaddgene.org
Fluorescent Probes: These are small molecules whose fluorescent properties change upon interaction with a target or a specific cellular environment. rsc.orgmdpi.com For instance, BODIPY-labeled arachidonic acid (BD-AA), a fluorescent analog of the parent fatty acid, can be supplied to cells. nih.gov Once inside, its metabolism and incorporation into various lipid species, potentially including the arachidonyl ester, can be tracked using fluorescence microscopy. This "positive labeling" approach helps to visualize the organelles and membrane domains where the lipid localizes. nih.gov Similarly, probes sensitive to changes in membrane polarity or viscosity can report on the biophysical consequences of the ester's accumulation in specific subcellular compartments. nih.gov
Genetically Encoded Biosensors: These are engineered proteins, often based on Förster Resonance Energy Transfer (FRET) or single fluorescent proteins, that can be genetically introduced into cells to report on the levels of a specific metabolite. nih.govmdpi.com While a biosensor specifically for this compound has not been reported, the principle can be applied. Such a sensor could be engineered by fusing a lipid-binding domain that selectively recognizes the arachidonyl ester to a fluorescent protein. researchgate.net Binding of the ester would induce a conformational change in the sensor, leading to a measurable change in fluorescence. nih.gov This technology allows for real-time, organelle-specific monitoring of metabolite fluctuations in response to cellular stimuli.
To trace the metabolic journey of this compound, researchers employ synthetic analogs and isotopic labeling strategies. These tools allow for the differentiation of exogenously supplied lipids from the vast endogenous pool. thermofisher.com
Metabolic Labeling with Stable Isotopes: A key technique involves feeding cells arachidonic acid that has been labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govbiorxiv.org For example, using a dual-isotope labeling approach with both d₅-arachidonic acid and d₁₁-arachidonic acid, researchers can track the incorporation of the exogenous fatty acid into more complex lipids via mass spectrometry. acs.orgbiorxiv.org The resulting labeled lipids exhibit a characteristic mass shift and a signature doublet peak in the mass spectrum, making them easily identifiable. nih.govacs.org This method can definitively trace the metabolic flux from free arachidonic acid to the formation of this compound and its subsequent downstream products.
Synthetic Lipid Analogs: In addition to isotopic labeling, synthetic analogs with subtle modifications can be used. These might include analogs with click-chemistry handles (e.g., an alkyne or azide (B81097) group) that, after metabolic incorporation, allow for covalent tagging with reporter molecules for visualization or affinity purification.
Optogenetics and chemogenetics represent cutting-edge techniques for precisely controlling cellular processes, including lipid metabolism, with high temporal and spatial precision. While direct manipulation of this compound with these tools is still an emerging area, they can be applied to control the enzymes responsible for its synthesis and degradation.
Optogenetic Control: This approach uses light-sensitive proteins to control the activity of enzymes. For instance, a key acyltransferase or lipase (B570770) involved in the arachidonic acid cascade could be fused to a light-responsive protein domain. By shining light of a specific wavelength on the cell, the enzyme could be activated or deactivated on demand in a highly localized manner, allowing researchers to precisely control the production or breakdown of arachidonic acid-containing lipids and study the immediate downstream consequences. nih.gov
Chemogenetic Control: Chemogenetics involves engineering proteins, often G-protein coupled receptors (GPCRs), to respond only to specific, otherwise inert, synthetic molecules. These are known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). By linking the signaling of a DREADD to pathways that regulate key enzymes in arachidonic acid metabolism, one could administer a small molecule to selectively increase or decrease the activity of these enzymes, thereby modulating the levels of this compound and assessing its impact on cell function and survival. nih.gov
Probing Lipid-Protein Interactions via Photoaffinity and Proximity Labeling
The transient and often weak noncovalent interactions between lipids and proteins present a significant challenge for researchers. Photoaffinity and proximity labeling are powerful chemical biology techniques designed to capture these fleeting interactions in their native cellular environment. nih.govnih.gov
Photoaffinity Labeling (PAL) utilizes lipid probes chemically modified to include two key functional groups: a photo-activatable group (commonly a diazirine) and an enrichment handle (like an alkyne or biotin (B1667282) for click chemistry). nih.govnih.gov For studying this compound, a PAL probe would be synthesized to mimic the natural lipid. This could involve incorporating a diazirine and an alkyne tag into the arachidonyl acyl chain. nih.gov
The general workflow for a PAL experiment is as follows:
Incubation: The lipid probe is introduced to living cells and allowed to incorporate into cellular membranes and interact with its protein binding partners.
Photo-activation: The cells are irradiated with UV light, which activates the diazirine group. This generates a highly reactive carbene intermediate that covalently crosslinks the probe to any nearby interacting proteins. nih.gov
Lysis and Enrichment: The cells are lysed, and the covalently linked lipid-protein complexes are enriched using the bioorthogonal handle (e.g., attaching biotin via a click reaction to the alkyne tag).
Analysis: The enriched proteins are identified and quantified using mass spectrometry-based proteomics, revealing the protein interactome of the lipid probe. nih.gov
This strategy allows for the identification of specific protein partners of lipids like arachidonyl esters, providing insights into their cellular roles. nih.gov
Proximity Labeling (PL) offers a complementary approach. Instead of modifying the lipid itself, an enzyme is targeted to a specific subcellular location, such as lipid droplets where this compound might reside. nih.govresearchgate.net Enzymes like APEX2 (an engineered ascorbate (B8700270) peroxidase) are fused to a protein known to localize to the organelle of interest. nih.govescholarship.org
The PL process involves:
Targeted Enzyme Expression: Cells are engineered to express the APEX2-fusion protein, which localizes to a specific region (e.g., the surface of lipid droplets).
Labeling Reaction: In the presence of biotin-phenol and a brief hydrogen peroxide pulse, the APEX2 enzyme generates highly reactive biotin-phenoxyl radicals.
Covalent Tagging: These radicals have a very short half-life and will covalently attach a biotin tag to any proximal proteins within a small labeling radius (nanometers). nih.govnih.gov
Purification and Identification: The cells are lysed, and the biotinylated proteins are captured using streptavidin beads and identified by mass spectrometry. escholarship.org
This method provides a snapshot of the proteome in the immediate vicinity of the targeted location, effectively identifying proteins that are close enough to potentially interact with lipids stored there, such as this compound. nih.gov
| Technique | Principle | Probe/Reagent | Advantage | Application for this compound |
| Photoaffinity Labeling (PAL) | Covalent crosslinking of a modified lipid probe to its direct binding partners upon photo-activation. nih.govnih.gov | A synthetic version of the lipid containing a photo-activatable group (e.g., diazirine) and an enrichment handle. nih.gov | Captures direct, high-affinity binding events in a native cellular context. nih.gov | Identification of specific enzymes, receptors, or transport proteins that directly bind to the arachidonyl ester. |
| Proximity Labeling (PL) | Enzyme-catalyzed biotinylation of all proteins within a nanometer-scale radius of a specific subcellular location. nih.govresearchgate.net | A targeted enzyme (e.g., APEX2) and biotin-phenol substrate. escholarship.org | Maps the protein microenvironment of an organelle or region where the lipid is localized, capturing both direct and indirect interactors. nih.gov | Characterizing the protein landscape of lipid droplets or other compartments where this compound is stored or metabolized. |
Advanced Data Processing and Bioinformatics in Lipidomics Research
The complexity and sheer volume of data generated in modern lipidomics studies necessitate advanced computational and bioinformatic tools for processing, analysis, and interpretation. nih.govacs.org These approaches are essential for identifying novel lipids, distinguishing between structurally similar isomers, and integrating data to build a holistic view of the lipidome. uu.nl
Molecular Networking for Lipid Annotation and Isomer Differentiation
Untargeted lipidomics analysis using high-resolution tandem mass spectrometry (MS/MS) generates vast datasets containing thousands of lipid features, many of which are unknown. nih.govresearchgate.net Molecular networking is a powerful bioinformatic approach that organizes this complex MS/MS data based on spectral similarity. frontiersin.org
In this method, fragmentation spectra (MS/MS) from all detected lipid ions are compared. Spectra that share significant similarity in their fragmentation patterns are connected, or "networked," together. frontiersin.orgresearchgate.net This results in the formation of clusters of structurally related molecules. nih.gov
Key applications in this compound research include:
Lipid Annotation: If a known lipid standard, such as a specific phosphatidylcholine containing an arachidonyl chain, is included in the analysis, its spectrum will appear in the network. Unidentified lipids that cluster with this standard are likely to be structurally related (e.g., other phosphatidylcholine species with different fatty acyl chains). This allows for the propagation of annotations from known to unknown molecules. nih.gov
Isomer Differentiation: Isomeric lipids, which have the same mass but different structures (e.g., different fatty acid chain positions, known as sn-positional isomers, or different double bond locations), can be challenging to distinguish. nih.govnist.gov However, they often produce subtle but consistent differences in their MS/MS fragmentation patterns. Molecular networking can group these isomers into distinct sub-clusters, aiding in their differentiation and characterization. frontiersin.orgpnas.org For instance, different esters of arachidonic acid could potentially be differentiated based on fragmentation patterns influenced by the ester position.
Strategies for Integrating Diverse Analytical Datasets for Comprehensive Lipidome Characterization
A single analytical technique cannot capture the entire complexity of the lipidome due to the vast chemical diversity of lipids. nih.gov Therefore, a comprehensive characterization requires the integration of data from multiple analytical platforms and the combination of lipidomics data with other 'omics' datasets (e.g., genomics, proteomics, metabolomics). nih.govmetwarebio.com
Strategies for data integration include:
Multi-platform Lipidomics: Combining data from different analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, provides a more complete picture. nih.gov For example, LC-MS is excellent for analyzing intact this compound, while GC-MS can be used to analyze its constituent fatty acid (arachidonic acid) after hydrolysis, providing complementary structural information.
Multi-omics Integration: Integrating lipidomics data with other omics data can provide deeper biological insights. metwarebio.com For instance, correlating changes in the abundance of this compound with changes in the expression of specific genes (transcriptomics) or proteins (proteomics) can help identify the enzymes and pathways responsible for its synthesis and breakdown. nih.gov
Computational Tools and Platforms: Specialized bioinformatics platforms like LipidSig 2.0 are being developed to streamline the integration and analysis of diverse lipidomics datasets. nih.govoup.com These tools offer automated workflows for data processing, statistical analysis, enrichment analysis, and network construction, helping researchers to connect changes in lipid profiles to their underlying biological functions and pathways. oup.comfrontiersin.org
By integrating these diverse datasets, researchers can move beyond simple lipid identification and begin to understand the complex regulatory networks that govern the metabolism and function of specific lipids like this compound within a biological system. uu.nl
Systems Biology and Multi Omics Integration in Acetic Acid Arachidonyl Ester Research
Lipidomics within the Broader Landscape of Omics Technologies
Lipidomics, the large-scale analysis of lipids, is a cornerstone of modern systems biology. creative-proteomics.com It offers a detailed snapshot of the lipid composition (the "lipidome") of a biological system at a specific moment. However, the true power of lipidomics is realized when it is integrated with other omics disciplines to build a comprehensive understanding of cellular processes and regulatory mechanisms. creative-proteomics.commulti-omicsfacility.com
Integration with Genomics, Transcriptomics, and Proteomics Data for Systems-Level Understanding
A multi-layered view is crucial for understanding the lifecycle of acetic acid arachidonyl ester, from its genetic origins to its functional impact. Integrating lipidomics with genomics, transcriptomics, and proteomics allows scientists to connect the dots between the genetic blueprint and the final lipid product. nih.govnih.govnih.gov
Genomics provides information on the genes encoding the enzymes potentially involved in the synthesis (e.g., acyltransferases) and degradation (e.g., esterases) of this compound. Genome-wide association studies (GWAS) can identify genetic variants that influence the levels of specific lipids. nih.gov
Transcriptomics measures the expression levels of these genes, indicating which enzymatic pathways are active under specific conditions. creative-proteomics.com
Proteomics quantifies the abundance of the actual proteins (enzymes), confirming that the genetic and transcriptomic information is translated into functional machinery.
This integrated approach can reveal key regulatory points and pathways influencing the abundance of this compound, providing a systems-level perspective on its metabolism. multi-omicsfacility.commdpi.com
| Omics Layer | Data Type | Relevance to this compound (AAAE) |
| Genomics | Gene Sequence (e.g., PLA2G4A, ESDASE) | Identifies genes for enzymes that release the arachidonic acid precursor or could potentially synthesize/degrade the ester. |
| Transcriptomics | mRNA Levels | Measures the expression of enzyme-coding genes in response to stimuli, indicating potential changes in AAAE metabolism. |
| Proteomics | Protein Abundance | Quantifies the levels of the actual enzymes available to catalyze the formation or breakdown of AAAE. |
| Lipidomics | Lipid Concentration | Directly measures the resulting concentration of AAAE and its precursor/metabolite lipids. |
Synergistic Relationship with Metabolomics and Metabolite Profiling
Lipidomics is a specialized branch of metabolomics, which is the comprehensive study of all small molecules (metabolites) within a biological system. creative-proteomics.comnih.gov The two fields are highly synergistic. creative-proteomics.com By placing lipidomic data, including the levels of this compound, into the broader context of the metabolome, researchers can uncover new functional relationships. researchgate.netnih.gov
For example, metabolite profiling might reveal that fluctuations in this compound are correlated with changes in energy metabolites, signaling molecules, or markers of oxidative stress. Such correlations can generate new hypotheses about the molecule's role in cellular energy status or signaling cascades. This combined approach provides a more complete picture of the metabolic state and potential dysregulations in disease. creative-proteomics.com
| Analyte | Class | Hypothetical Correlation with this compound | Biological Implication |
| Arachidonic Acid | Precursor Lipid | Positive | High substrate availability for ester synthesis. |
| Prostaglandin (B15479496) E2 | Downstream Metabolite of AA | Inverse | Substrate competition; AA is shunted away from prostaglandin synthesis toward esterification. |
| Acetyl-CoA | Metabolic Precursor | Positive | High levels of the acetyl group donor may drive ester formation. |
| ATP | Energy Metabolite | Inverse | Low energy status might alter lipid storage and signaling pathways. |
Computational Modeling and Network Analysis of Lipid Pathways
The sheer volume and complexity of data generated from multi-omics studies necessitate the use of computational tools. helsinki.fi Mathematical modeling and network analysis are indispensable for interpreting these datasets and understanding the intricate web of interactions that govern lipid metabolism. frontiersin.orgresearchgate.net
Reconstruction of Lipid Metabolic Pathways
A fundamental step in the systems biology of lipids is the reconstruction of metabolic pathways. frontiersin.org For this compound, this involves creating a detailed map of the biochemical reactions leading to its formation and subsequent breakdown. This process integrates information from genomic, biochemical, and literature databases to define the enzymes, substrates, and products involved.
The metabolism of this compound is intrinsically linked to the well-studied arachidonic acid cascade. nih.gov Arachidonic acid, its precursor, is released from membrane phospholipids (B1166683) by phospholipase A2 and can be metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a host of bioactive eicosanoids. mdpi.comcvphysiology.com The formation of this compound represents an alternative fate for free arachidonic acid. Computational models of this network can help predict how perturbations, such as the inhibition of a COX enzyme, might redirect the flow of arachidonic acid toward the synthesis of its acetate (B1210297) ester. rsc.org
| Pathway Step | Description | Key Enzymes |
| 1. Precursor Release | Arachidonic acid is hydrolyzed from the sn-2 position of membrane phospholipids. | Phospholipase A2 (PLA2) |
| 2. Esterification | Free arachidonic acid is esterified, potentially using an acetyl donor. | Putative Acyl-CoA:Ethanol O-acyltransferase or similar enzymes. |
| 3. Competing Pathways | Free arachidonic acid is converted into prostaglandins (B1171923), leukotrienes, etc. | Cyclooxygenases (COX), Lipoxygenases (LOX) |
| 4. Hydrolysis | This compound is broken down, releasing free arachidonic acid and acetate. | Putative Esterases / Hydrolases |
Flux Analysis for Understanding Dynamic Lipid Remodeling
While pathway maps provide a static view of the metabolic network, flux analysis offers a dynamic perspective by quantifying the rates (fluxes) of molecules moving through these pathways. nih.gov This technique is crucial for understanding the dynamic remodeling of the lipidome in response to various stimuli or conditions. mpi-cbg.de
Metabolic flux analysis, often using stable isotope tracers (e.g., 13C-labeled glucose or fatty acids), allows researchers to track the flow of atoms through the metabolic network over time. nih.govresearchgate.net By applying this method, one could precisely measure the rate of synthesis and turnover (half-life) of this compound. This provides quantitative insights into how quickly the pool of this ester is replenished and consumed, revealing how its metabolism is altered in different physiological or pathological states. nih.govoup.com Such data is invaluable for identifying key control points within the network and understanding the functional significance of this specific lipid ester.
In Vitro and in Vivo Research Models for Acetic Acid Arachidonyl Ester Studies
Cellular and Organoid Models for Mechanistic Investigations
Cellular and organoid models are foundational for dissecting the molecular mechanisms of arachidonic acid esters. These systems allow for controlled investigations into signaling pathways, cellular metabolism, and proliferative effects.
Primary cell cultures, derived directly from tissue, and immortalized cell lines, which can proliferate indefinitely, are invaluable tools. Primary cultures of rat caudate nucleus neurons, for example, have been used to demonstrate the neuroprotective effects of the arachidonic acid ester 2-AG against inflammation. nih.gov In these studies, 2-AG was shown to suppress the expression of cyclooxygenase-2, an inflammatory enzyme, through a cannabinoid receptor-dependent pathway. nih.gov
Immortalized cell lines offer the advantage of being a consistent and readily available resource. Various cancer cell lines have been used to study the effects of arachidonic acid and its esters. For instance, arachidonic acid has been shown to suppress cell viability and promote apoptosis in lung cancer cell lines (A549 and NCI-H1299) and prostate carcinoma cells (PC-3). metabolomics.senih.gov Studies using the immortal human ovarian granulosa tumor cell line (KGN) have investigated how arachidonic acid induces oxidative stress and apoptosis. nih.gov Furthermore, cell lines like 3T3-L1 preadipocytes are used to study the anti-adipogenic effects of arachidonic acid. mdpi.com In immunology, mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) primary cells and cell lines have been used to show that 2-AG can induce cell migration. nih.gov
| Cell Line/Primary Culture | Organism/Tissue of Origin | Research Focus for Arachidonic Acid (AA) or its Esters (e.g., 2-AG) | Key Finding |
|---|---|---|---|
| Primary Caudate Nucleus Neurons | Rat Brain | Neuroprotection by 2-AG | 2-AG protects neurons from LPS-induced inflammation via CB1 receptors. nih.gov |
| A549 & NCI-H1299 | Human Lung Carcinoma | Anti-tumor effects of AA | AA suppresses cell viability, facilitates apoptosis, and inhibits colony formation. nih.gov |
| KGN | Human Ovarian Granulosa Tumor | Oxidative stress and apoptosis | AA promotes apoptosis, which is linked to mitochondrial dysfunction. nih.gov |
| PC-3 | Human Prostate Carcinoma | Cancer cell invasion | Exogenous 2-AG increases cell invasion via hydrolysis to AA and subsequent metabolism. metabolomics.se |
| 3T3-L1 | Mouse Preadipocyte | Adipogenesis | AA added during differentiation exerts an anti-adipogenic effect. mdpi.com |
| JeKo-1 | Human Mantle Cell Lymphoma | Cell migration (Chemotaxis) | 2-AG induces dose-dependent cell migration via CB1 and CB2 receptors. nih.gov |
Three-dimensional (3D) organoid cultures represent a significant advancement over traditional 2D cell culture, as they more accurately replicate the complex structure and physiology of native tissues. Intestinal organoids, for example, have been utilized to demonstrate that arachidonic acid acts as a direct promoter of intestinal epithelial cell proliferation and regeneration. nih.gov In these models, arachidonic acid treatment modified the typical budding organoid structure into a spheroid shape, indicating increased proliferation. nih.gov This system allows researchers to study the impact of lipids on tissue homeostasis and repair in a physiologically relevant context, including the analysis of specific signaling pathways such as the WNT pathway, which was shown to be activated by arachidonic acid to promote regeneration. nih.gov Such models would be ideal for investigating the influence of acetic acid arachidonyl ester on the growth and differentiation of complex tissues.
Advanced In Vitro Experimental Systems
To understand the biophysical and metabolic fate of arachidonic acid esters, researchers employ specialized in vitro systems that model biological membranes and the digestive process.
Liposomes and vesicles are artificially prepared spheres made of a lipid bilayer, serving as simplified models of cell membranes. These systems are crucial for biophysical studies investigating how arachidonic acid and its esters interact with and modify membrane properties. Studies using small unilamellar vesicles (SUVs) have examined the iron-induced peroxidation of arachidonic acid within membranes composed of different phospholipids (B1166683), such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE). nih.gov Research has found that arachidonic acid peroxidation was higher below the membrane's phase transition temperature. nih.gov Other techniques, using large unilamellar vesicles (LUVs), measure parameters like fluorescence anisotropy to determine the effect of arachidonic acid incorporation on membrane microviscosity, revealing a disordering effect on the lipid bilayer. zyrosite.com
| Model System | Lipid Composition | Parameter Measured | Finding Related to Arachidonic Acid (AA) |
|---|---|---|---|
| Small Unilamellar Vesicles (SUV) | DPPC or DPPE | Malondialdehyde (MDA) formation | AA peroxidation is higher below the gel to liquid-crystalline phase transition temperature (Tm). nih.gov |
| Large Unilamellar Vesicles (LUV) | DMPC | Fluorescence Anisotropy / Phase Transition Temp (Tm) | Incorporation of AA decreases the Tm, indicating a disordering effect on the membrane. zyrosite.com |
To study the metabolic fate of dietary lipids without human or animal trials, researchers use in vitro digestion models that simulate the conditions of the gastrointestinal tract. These models typically involve a two-stage process: a gastric phase with gastric lipase (B570770) and pepsin, followed by an intestinal phase with pancreatic lipase and bile salts. nih.gov Such systems have been used to evaluate the bioaccessibility of arachidonic acid from various formulations, including infant formulas and predigested lipid mixtures. nih.govmdpi.comresearchgate.net Following simulated digestion, the resulting product is separated into phases (oily, micellar, and pellet), and the distribution of fatty acids is analyzed to determine the extent of lipolysis and bioaccessibility. nih.gov
| Lipid Source | In Vitro Model | Key Measurement | Result |
|---|---|---|---|
| Predigested ARA/DHA Mixture | Two-stage (gastric/intestinal) digestion | Phase Composition of Digestion Product | ~90% of the product was in the bioaccessible micellar phase. mdpi.com |
| Infant Formula Emulsion | Two-stage (gastric/intestinal) digestion | Phase Composition of Digestion Product | Suboptimal digestibility with a large oily phase (~44%) remaining after digestion. nih.govresearchgate.net |
Genetically Engineered Animal Models for In Vivo Functional Studies
Genetically engineered animal models, particularly knockout and transgenic mice, are essential for understanding the physiological and pathophysiological roles of arachidonic acid esters in a whole-organism context. By deleting or overexpressing the genes for enzymes that synthesize or degrade these lipids, researchers can elucidate their specific functions.
For studying the endocannabinoid 2-AG, several key models have been developed. A transgenic mouse model (MGL-Tg) that overexpresses monoacylglycerol lipase (MAGL), the primary degrading enzyme for 2-AG, results in selectively reduced forebrain 2-AG levels. nih.gov Studies with these mice have shown that 2-AG signaling is critical for reward-seeking behavior related to high-fat food and social interaction. nih.gov Conversely, mice with a genetic deletion of MAGL (MAGL-/-) have elevated levels of 2-AG and are used to study the therapeutic effects of enhancing endocannabinoid signaling, for example, in lowering intraocular pressure. researchgate.net Another model involves the knockout of diacylglycerol lipase α (DAGLα), a key synthetic enzyme for 2-AG. These DAGLα−/− mice exhibit reduced brain 2-AG levels and display anxiety-like behaviors, confirming the role of this pathway in modulating anxiety. nih.gov
| Animal Model | Genetic Modification | Effect on 2-AG Levels | Primary Research Area | Key Finding |
|---|---|---|---|---|
| MGL-Tg Mouse | Overexpression of Monoacylglycerol Lipase (MAGL) | Reduced in forebrain | Behavioral Neuroscience | 2-AG signaling is important for social and high-fat food reward. nih.gov |
| DAGLα-/- Mouse | Knockout of Diacylglycerol Lipase α (DAGLα) | Reduced in brain | Anxiety and Affective Behavior | 2-AG signaling plays a key role in the physiological regulation of anxiety. nih.gov |
| MAGL-/- Mouse | Knockout of Monoacylglycerol Lipase (MAGL) | Elevated in tissues | Ocular Physiology/Pharmacology | Endogenous 2-AG can be harnessed to reduce intraocular pressure. researchgate.net |
Murine Models for Elucidating Lipid Ester Metabolism and Cellular Roles
Murine models are instrumental in understanding the physiological and pathophysiological roles of lipid esters like this compound in a whole-organism context. Both genetically engineered and diet-induced mouse models are employed to study the metabolism of fatty acids and their esters.
Genetically Modified Mouse Models:
Genetic manipulation in mice allows for the targeted investigation of specific genes and pathways involved in lipid metabolism. By knocking out or overexpressing genes that encode for enzymes, transporters, or receptors, researchers can create models that mimic human metabolic diseases and study the effects on lipid ester processing. For instance, mice with targeted deletions of genes involved in fatty acid uptake or triglyceride synthesis provide valuable insights into how the body handles lipid molecules.
One key area of investigation is the role of carboxylesterases, which are enzymes that hydrolyze a variety of lipid esters. conicet.gov.arthechemicalengineer.com Studies using genetically modified mice have been crucial in demonstrating the in vivo functions of these enzymes in lipid metabolism and energy balance. conicet.gov.ar Understanding the specific carboxylesterases that may act on this compound would be a critical step in defining its metabolic pathway.
Furthermore, mouse models with deficiencies in key lipid metabolism genes, when combined with specific diets, have shed light on the progression of metabolic diseases like non-alcoholic fatty liver disease (NAFLD). frontiersin.org These models could be adapted to study how this compound might influence or be influenced by such disease states. For example, mice deficient in adipose triglyceride lipase (ATGL) exhibit severe hepatic steatosis and could be used to explore the role of specific lipid esters in the development of this condition. frontiersin.org
Interactive Data Table: Examples of Genetically Modified Murine Models for Lipid Metabolism Studies
| Model | Genetic Modification | Key Metabolic Feature | Potential Relevance for this compound Studies |
| CD36 Knockout | Deletion of the CD36 gene | Impaired fatty acid uptake and utilization. nih.gov | Investigating the role of fatty acid transport in the cellular uptake and metabolism of arachidonic acid derived from the ester. |
| DGAT2 Overexpression | Increased expression of Diacylglycerol acyltransferase 2 | Enhanced triglyceride synthesis in the liver, leading to hepatic steatosis. nih.gov | Studying the impact of increased lipid storage on the processing and potential incorporation of arachidonyl moieties from the ester. |
| ApoE Knockout | Deletion of the Apolipoprotein E gene | Impaired clearance of lipoproteins, leading to hypercholesterolemia and atherosclerosis. mdpi.com | Examining the transport and distribution of this compound within different lipoprotein fractions. |
| LDLR Knockout | Deletion of the Low-Density Lipoprotein Receptor gene | Reduced clearance of LDL cholesterol, resulting in high plasma cholesterol levels. mdpi.comresearchgate.net | Assessing the role of LDL receptor-mediated pathways in the cellular uptake of the ester if it is transported via LDL particles. |
| PNPLA3 I148M Variant | Expression of the human PNPLA3 I148M variant | Mimics the human fatty liver phenotype with increased fatty acids and triacylglycerol. researchgate.net | Elucidating how genetic predispositions to fatty liver disease might alter the metabolism of arachidonyl esters. |
Diet-Induced Mouse Models:
In addition to genetic models, diet-induced models, particularly those involving high-fat diets (HFD), are widely used to study obesity and related metabolic disorders. mdpi.com Feeding mice an HFD leads to a phenotype that often includes increased body weight, insulin (B600854) resistance, and ectopic lipid accumulation, providing a relevant context for studying the metabolism of lipid esters. google.com In such models, researchers can administer this compound and trace its metabolic fate, including its incorporation into different lipid pools and its effect on inflammatory pathways, given that arachidonic acid is a key precursor to inflammatory mediators. dss.go.thresearchgate.net
Lipidomic analysis of tissues from these murine models, both genetic and diet-induced, offers a comprehensive view of the changes in various lipid species, including potentially those derived from this compound. google.comnih.govnih.gov This powerful analytical approach can identify novel metabolites and biomarkers associated with the administration or altered metabolism of the ester.
Employing Synthetic Microbes for Fatty Acid-Derived Chemical Production
Synthetic biology and metabolic engineering have enabled the use of microorganisms as cellular factories for the production of a wide array of chemicals, including fatty acid derivatives. nih.govresearchgate.netcolab.ws Engineered microbes like Escherichia coli and Saccharomyces cerevisiae can be programmed to synthesize specific fatty acid-derived molecules, offering a potential route for the controlled production of compounds like this compound for research purposes. nih.gov
The core principle involves the introduction of heterologous genes and the modification of native metabolic pathways to channel cellular resources towards the synthesis of the desired product. researchgate.netresearchgate.net For the production of a fatty acid ester, this would typically involve engineering the microbe to:
Produce the precursor fatty acid: In this case, arachidonic acid. While some microbes naturally produce arachidonic acid, its production can be enhanced through genetic engineering. researchgate.netnih.govnih.gov For example, the filamentous fungus Mortierella alpina is a known producer of arachidonic acid and can be a source of the necessary biosynthetic genes. nih.gov
Produce the precursor alcohol: For this compound, the precursor is acetic acid, which is a central metabolite in most microbes.
Catalyze the esterification reaction: This requires an enzyme, such as a wax ester synthase or an acyl-CoA:alcohol acyltransferase, that can efficiently link arachidonic acid (or its activated form, arachidonoyl-CoA) to an acetyl group. conicet.gov.ar
Metabolic engineering strategies to optimize production include upregulating the expression of key biosynthetic enzymes, deleting competing metabolic pathways, and optimizing the supply of necessary cofactors. nih.gov For instance, to increase the pool of arachidonic acid, engineers might enhance the fatty acid synthesis pathway and introduce the specific elongases and desaturases required for its production.
Interactive Data Table: Key Strategies in Metabolic Engineering of Microbes for Fatty Acid Ester Production
| Strategy | Description | Example Application for this compound Production |
| Pathway Overexpression | Increasing the expression of genes in the desired biosynthetic pathway. | Overexpressing the genes for arachidonic acid synthesis and a suitable acyltransferase. |
| Deletion of Competing Pathways | Knocking out genes that divert precursors away from the target product. | Deleting genes involved in the degradation of fatty acids (β-oxidation). nih.gov |
| Cofactor Engineering | Modifying pathways to increase the supply of essential cofactors like NADPH and ATP. | Engineering central metabolism to enhance the production of reducing equivalents needed for fatty acid synthesis. |
| Enzyme Engineering | Altering the properties of enzymes to improve their activity or substrate specificity. | Modifying an acyltransferase to have a higher affinity for arachidonoyl-CoA and acetate (B1210297). |
| Dynamic Regulation | Using sensor-regulator systems to control gene expression in response to cellular conditions. | Implementing a system that activates the ester synthesis pathway only when sufficient arachidonic acid has accumulated. researchgate.net |
The use of synthetic microbes not only provides a scalable and sustainable source for producing specific lipid esters for further study but also serves as a powerful research tool in itself. By constructing and testing different biosynthetic pathways in a controlled microbial host, researchers can gain fundamental insights into the enzymatic reactions and regulatory mechanisms governing lipid ester synthesis. This knowledge can then inform studies in more complex systems, such as the murine models discussed previously.
Future Perspectives and Emerging Research Avenues for Acetic Acid Arachidonyl Ester
Continuous Advancements in Analytical Sensitivity and Lipidome Coverage
The comprehensive analysis of the lipidome, the entire collection of lipids in a biological system, presents a significant analytical challenge due to the immense structural diversity and wide concentration range of lipid molecules. nist.govnih.gov However, recent and ongoing advancements in mass spectrometry (MS)-based lipidomics are continuously pushing the boundaries of detection, enabling more sensitive and comprehensive characterization of lipids like acetic acid arachidonyl ester. nih.govflemingcollege.ca
High-resolution mass spectrometry (HRMS) has become a cornerstone of lipidomics, offering exceptional sensitivity and resolution that facilitates in-depth structural analysis and the identification of novel lipid molecules. frontiersin.org Innovations in MS-based analytical strategies, including untargeted, targeted, and pseudotargeted lipidomics, have greatly diversified the approaches available to researchers, enhancing both the depth and breadth of lipidome analysis. nih.govflemingcollege.ca Techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are particularly powerful, as the chromatographic step separates lipids into different classes or molecular species, improving their identification and quantification. youtube.com
Future progress will likely involve further improvements in ionization techniques, mass analyzer performance, and automated data analysis workflows. frontiersin.orgmdpi.com The development of methods like iterative exclusion, where highly abundant ions are excluded to allow for the detection of lower-abundance species, has already shown promise in increasing the coverage of the lipidome. nist.gov Combining different analytical platforms, such as non-targeted liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and targeted shotgun lipidomics, can also provide a more comprehensive characterization of the lipidome. mdpi.comfao.org These advancements will be critical for detecting and accurately quantifying low-abundance species like this compound in complex biological samples, which is the first step toward understanding its physiological and pathological roles.
Table 1: Advancements in Analytical Techniques for Lipidomics
| Technology/Strategy | Description | Implication for this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Provides high sensitivity and resolution for detailed structural analysis and identification of novel lipids. frontiersin.org | Enables precise mass determination and structural elucidation of the ester and its potential metabolites. |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, often used for structural characterization of separated ions. youtube.com | Allows for detailed fragmentation analysis to confirm the identity and structure of the ester. |
| Liquid Chromatography (LC) | Separates lipids based on their physicochemical properties (e.g., polarity, lipophilicity) before MS analysis. frontiersin.orgyoutube.com | Reduces sample complexity, resolves isomers, and improves the accuracy of quantification. |
| Iterative Exclusion/Data-Dependent Acquisition | An MS acquisition strategy that excludes abundant ions from repeated analysis to allow for the detection of less abundant species. nist.gov | Increases the likelihood of detecting and identifying low-abundance lipids like this compound. |
| Multi-Platform Approaches | Combining different analytical methods (e.g., non-targeted and targeted approaches) to maximize lipidome coverage. mdpi.comfao.org | Provides a more complete picture of the lipid landscape in which the ester exists and functions. |
Elucidation of Novel Biological Functions and Uncharted Signaling Pathways
Arachidonic acid and its derivatives are well-known for their critical roles in a multitude of biological processes, including inflammation, cell signaling, and maintaining cell membrane fluidity. nih.gov Arachidonic acid itself is a key component of cellular membranes and serves as the precursor to a vast array of signaling molecules, including endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Given this context, this compound, as a derivative of arachidonic acid, holds significant potential for possessing unique biological functions that are yet to be discovered.
Future research will focus on exploring whether this ester acts as a signaling molecule itself or serves as a metabolic intermediate. Its structural similarity to other bioactive lipids, such as 2-AG, suggests it could interact with cannabinoid receptors or other unidentified cellular targets. mdpi.comrealmofcaring.org Studies have shown that even inactive fatty acid glycerol (B35011) esters can enhance the activity of 2-AG, a phenomenon termed the 'entourage effect', which raises the possibility of similar regulatory roles for this compound. realmofcaring.orgresearchgate.net
Furthermore, the acetic acid component may influence its metabolic fate and signaling properties. Acetic acid is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis and lipid metabolism. nih.gov Therefore, an important research avenue will be to investigate whether this compound, upon hydrolysis, releases its constituent parts to exert distinct biological effects or if the intact molecule engages with novel signaling cascades. nih.gov Unraveling these potential functions will require a combination of targeted biochemical assays, cell-based studies, and in vivo models.
Development of Innovative Tools for Targeted Modulation of Lipid Ester Metabolism
Understanding the function of a specific lipid requires tools that can precisely manipulate its metabolism—either its synthesis or its degradation. A key future direction for this compound research is the development of such innovative tools. This includes the creation of highly specific small molecule inhibitors for the enzymes responsible for its formation (e.g., specific acyltransferases) and breakdown (e.g., specific hydrolases or lipases). nih.gov
The synthesis of 2-arachidonoylglycerol (2-AG) involves diacylglycerol lipases (DAGLs), and its degradation is primarily carried out by monoacylglycerol lipase (B570770) (MGL). mdpi.comnih.gov Research into this compound could follow a similar path, first identifying the key enzymes in its metabolic pathway and then developing selective inhibitors. For example, fluorophosphonate compounds have been developed as potent inhibitors of DAGLs, demonstrating the feasibility of creating chemical probes to modulate the levels of specific arachidonic acid-containing lipids. nih.gov
Beyond small molecule inhibitors, chemical biology offers other sophisticated tools. Photo-caged lipids, for instance, are inactive lipid molecules that can be "activated" with light at a specific time and location within a cell, providing high spatiotemporal control for studying lipid signaling. chimia.ch Developing a caged version of this compound would allow researchers to investigate the immediate downstream effects of its sudden appearance in a cellular system. Similarly, creating metabolic reporters, which are modified versions of the lipid that can be tracked via fluorescence or other tags, would enable the visualization of its distribution and movement within cells. chimia.ch These advanced tools will be indispensable for dissecting the precise roles of this compound in complex cellular processes. nih.gov
Deeper Integration of Multi-Omics Datasets for Comprehensive Mechanistic Discoveries
To achieve a holistic understanding of the biological relevance of this compound, it is essential to move beyond single-level analyses and embrace a multi-omics approach. researchgate.net The integration of data from lipidomics with other omics layers—such as genomics, transcriptomics, and proteomics—offers transformative potential for uncovering the complex molecular mechanisms that govern the function of this lipid. mdpi.com
For example, by combining lipidomics data showing changes in the levels of this compound with transcriptomics and proteomics data, researchers can identify the genes and proteins whose expression levels correlate with the abundance of the ester. This can provide crucial clues about the enzymes involved in its metabolism and the cellular pathways it influences. nih.gov Such an approach has been successfully used to highlight how fatty acids impact cell metabolism and lipid processing. nih.gov
Databases and computational tools are being developed to facilitate this integration, creating networks that link lipids, metabolites, and proteins. mdpi.compnnl.gov Applying these tools can help place this compound within the broader context of cellular metabolic and signaling networks. This integrated analysis can reveal previously unknown connections, such as how genetic variations (identified through genomics) might lead to altered enzyme function (identified through proteomics), resulting in changes in the levels of this compound (identified through lipidomics) and ultimately contributing to a specific phenotype or disease state. nih.gov This systems-level perspective is vital for making comprehensive mechanistic discoveries. nih.govflemingcollege.ca
Innovation in Experimental Models and Methodologies for Lipid Biology Research
Progress in understanding the specific roles of lipids like this compound is intrinsically linked to the development of better experimental models and methodologies. Traditional in vitro and cell culture systems, while useful, may not fully recapitulate the complex environment in which lipids function in vivo.
Recent innovations include the development of more sophisticated membrane models that better mimic the complexity of natural cell membranes. For instance, new experimental systems have been created to study "lipid rafts"—specialized membrane microdomains enriched in certain lipids and proteins—which are crucial for cell signaling. news-medical.netnews-medical.net Investigating whether this compound localizes to or influences the formation of these domains could provide insight into its function. Various techniques, including X-ray diffraction and fluorescence microscopy, are used to study lipid organization in these model membranes. mdpi.com
In addition to model systems, the development of genetically encoded biosensors offers a powerful way to study lipid dynamics in living cells in real-time. rupress.org These biosensors are fluorescently tagged proteins that specifically bind to a lipid of interest, allowing researchers to visualize its production and localization within different cellular compartments. While a specific sensor for this compound does not yet exist, its future development would be a major breakthrough for the field. Furthermore, establishing robust animal models, such as those for hyperlipidemia, will be crucial for studying the systemic effects of modulating the levels of this ester. nih.gov Finally, refining the chemical and enzymatic methods for synthesizing pure this compound will be essential for conducting controlled biological experiments. nih.govlibretexts.orgresearchgate.net
Q & A
Q. What methodologies are recommended for the identification and quantification of acetic acid arachidonyl ester in biological matrices?
To identify and quantify this compound, researchers should employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards ensures precision. Synaptosomal membrane binding assays (e.g., competitive displacement of radiolabeled cannabinoid probes) can validate receptor affinity . Ensure calibration curves account for matrix effects, and validate methods using spiked biological samples to assess recovery rates.
Q. How can synthetic routes for this compound be optimized to minimize degradation?
Arachidonyl esters are prone to self-degradation and polymerization due to their polyunsaturated structure. Key strategies include:
- Using silyl protecting groups (e.g., TBDMS) to stabilize reactive hydroxyl groups during synthesis .
- Employing DCC coupling (dicyclohexylcarbodiimide) for esterification under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Purifying intermediates via flash chromatography with silica gel columns and low-temperature storage (< -20°C) to preserve stability. Post-synthesis, confirm purity via thin-layer chromatography (TLC) and infrared spectroscopy (IR) for characteristic ester peaks (C=O at ~1740 cm⁻¹; C-O at ~1240 cm⁻¹) .
Q. What are the critical factors influencing the stability of this compound during storage?
Stability is compromised by oxidation, hydrolysis, and light exposure. Mitigation strategies include:
- Storing the compound in anhydrous solvents (e.g., acetonitrile) under argon at -80°C.
- Adding antioxidants like butylated hydroxytoluene (BTH) at 0.01% w/v .
- Avoiding prolonged exposure to aqueous buffers (pH > 7 accelerates hydrolysis). Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent this compound analogs?
SAR studies reveal that acyl chain length and ester group positioning critically modulate cannabinoid receptor (CB1/CB2) affinity. For example:
- Ester analogs (e.g., 3a and 3b in Parkkari et al.) show reduced potency compared to anandamide, suggesting bulky substituents hinder receptor binding .
- Replace the acetic acid moiety with carbamate or carbonate groups to enhance metabolic stability. Use computational docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Lys192 in CB1) for mutagenesis validation .
Q. What experimental protocols are recommended for assessing cannabinoid receptor binding affinity of this compound?
Use radioligand displacement assays with [³H]-CP55940 or [³H]-WIN55212-2 as probes in synaptosomal membranes. Key steps:
- Incubate membranes with test compound (0.1 nM–10 µM) and radioligand (1 nM) at 37°C for 60 min.
- Measure bound radioactivity via scintillation counting and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate competitive binding via Schild analysis .
- Compare efficacy to endogenous ligands (e.g., anandamide) in functional assays like mouse vas deferens twitch inhibition .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
Discrepancies (e.g., variable CB1 efficacy in SAR studies) may arise from differences in:
- Assay conditions : pH, temperature, and membrane lipid composition (e.g., cholesterol content) alter receptor conformation .
- Compound purity : Trace oxidation products (e.g., hydroperoxides) may confound results. Validate purity via HPLC-UV/ELSD and quantify degradation products .
- Species-specific receptor isoforms : Test analogs in human vs. rodent CB1/CB2 transfected cell lines (e.g., HEK293) to isolate interspecies variability .
Q. What methods validate the functional activity of this compound in enzymatic or signaling pathways?
For enzymatic activity (e.g., lipoxygenase inhibition):
- Use radiolabeled arachidonic acid (¹⁴C-AA) in enzyme assays. Incubate with recombinant LOX isoforms (e.g., 12R-LOX) and quantify metabolites via reverse-phase HPLC .
- For signaling studies, measure intracellular calcium flux (Fluo-4 AM dye) or cAMP modulation (ELISA) in CB1/CB2-expressing cells. Compare responses to positive controls (e.g., WIN55212-2 for CB1) and antagonists (e.g., SR141716A) .
Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals .
- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and follow ARRIVE guidelines for experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
